1H-indole-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71793. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

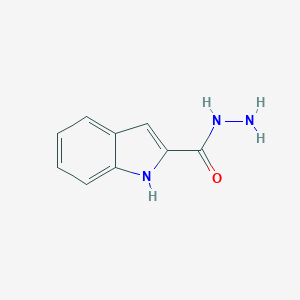

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFRQHFFVRYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282941 | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-39-0 | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5055-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide: Physicochemical Properties, Synthesis, and Reactivity for the Research Scientist

For Immediate Release

Palo Alto, CA – December 30, 2025 – In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 1H-indole-2-carbohydrazide, a pivotal intermediate in the synthesis of numerous biologically active compounds. This document delves into its core physical and chemical properties, offers a detailed synthesis protocol, and explores its reactivity, providing a foundational understanding for its application in contemporary research.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. This compound emerges as a critical building block, leveraging the inherent biological relevance of the indole core while introducing a versatile carbohydrazide functionality. This functional group serves as a gateway for diverse chemical modifications, enabling the construction of complex molecular architectures with a wide spectrum of pharmacological activities, including anticancer and antiplatelet aggregation effects.[1][2] This guide aims to provide a detailed exposition of this valuable compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological screening. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃O | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| Appearance | White solid/colorless crystals | [3] |

| Melting Point | 245–246 °C | |

| Flash Point | 243 °C | [4] |

| Solubility | Soluble in DMSO; specific solubility data in water, ethanol, and acetone is not readily available in the cited sources. | |

| XLogP3 | 1.3 | [3] |

| CAS Number | 5055-39-0 | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an ester precursor, typically ethyl or methyl 1H-indole-2-carboxylate. This reaction is generally straightforward and high-yielding.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Hydrazine monohydrate

-

Absolute Ethanol

-

Dichloromethane

Procedure:

-

To a stirred solution of ethyl 1H-indole-2-carboxylate in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with dichloromethane to remove any unreacted starting material and impurities.

-

The product, this compound, is obtained as colorless crystals and can often be used in subsequent steps without further purification.

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆):

-

δ 11.68 (s, 1H, indole NH)

-

δ 9.79 (s, 1H, CONH)

-

δ 7.65 (d, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.49 (d, J = 7.4 Hz, 1H, Ar-H)

-

δ 7.25 (d, J = 7.4 Hz, 1H, Ar-H)

-

δ 7.19 (s, 1H, Ar-H)

-

δ 7.13 (d, J = 4.6 Hz, 1H, Ar-H)

-

δ 4.49 (s, 2H, NH₂)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Key expected peaks include:

-

N-H stretching (indole and hydrazide): Around 3100-3400 cm⁻¹ (broad)

-

C=O stretching (amide I): Around 1640-1680 cm⁻¹

-

N-H bending (amide II): Around 1515-1550 cm⁻¹

-

C-N stretching: Around 1200-1400 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: Around 1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 175.0746 (calculated for C₉H₉N₃O)[3]

Chemical Reactivity: A Versatile Synthetic Hub

The chemical reactivity of this compound is dictated by the interplay between the electron-rich indole nucleus and the nucleophilic carbohydrazide moiety.

Caption: Key reaction pathways of this compound.

Reactions of the Carbohydrazide Group

The primary amine of the hydrazide is a potent nucleophile, making it a key site for chemical transformations. The most common reaction is condensation with aldehydes and ketones to form the corresponding N-acylhydrazones.[1] These hydrazones are valuable intermediates that can be further cyclized to generate a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles.[5]

Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and therefore the primary site of electrophilic substitution.[6] However, with the C2 position occupied, electrophilic substitution may be directed to other positions on the ring, depending on the reaction conditions and the nature of the electrophile. The N-H proton of the indole can also be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] Recommended storage temperature is 2-8°C.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the versatile reactivity of both the indole nucleus and the carbohydrazide functional group, provides a rich platform for the development of diverse molecular libraries. This guide has provided a foundational overview of its key properties and reactivity, empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

- 1. 1H-INDOLE-2-CARBOXYLIC ACID HYDRAZIDE | 5055-39-0 [chemicalbook.com]

- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. This compound: Significance and symbolism [wisdomlib.org]

- 6. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Technical Guide: 1H-Indole-2-Carbohydrazide (CAS 5055-39-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indole-2-carbohydrazide (CAS: 5055-39-0), a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, a standard synthesis protocol, and its significant role as a scaffold in the development of novel therapeutic agents.

Core Compound Specifications

This compound is a stable, solid organic compound. Its indole core is a prevalent motif in numerous biologically active compounds, making this hydrazide derivative a valuable starting material for synthesizing a diverse range of molecules with potential pharmacological applications.[1][2]

| Property | Value | Reference |

| CAS Number | 5055-39-0 | [3][4] |

| Molecular Formula | C₉H₉N₃O | [3][4] |

| Molecular Weight | 175.19 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Melting Point | Not specified in retrieved results | |

| Flash Point | 243 °C | [5] |

| Solubility | Soluble in ethanol | [6][7] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NN | [5] |

Synthesis Protocol: Preparation of this compound

The following protocol describes a common and efficient method for the synthesis of this compound from ethyl 1H-indole-2-carboxylate.[6][7]

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Hydrazine monohydrate

-

Absolute ethanol

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Deionized water

Procedure:

-

To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).[6]

-

The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 2-4 hours.[7]

-

Reaction progress should be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with a cold water/ice mixture to remove any residual hydrazine.

-

The purified this compound is then dried under a vacuum.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate for the synthesis of a wide array of derivatives with significant biological activities. Research has demonstrated that modifications to this core structure can yield potent therapeutic candidates.

Anticancer Activity

A significant area of investigation involves the development of this compound derivatives as anticancer agents. These compounds have been shown to target microtubules, which are essential for cell division.[1]

-

Tubulin Polymerization Inhibition: Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization.[8][9] They exert their effect by binding to the colchicine site on tubulin, disrupting microtubule dynamics.[1][8]

-

Cell Cycle Arrest and Apoptosis: This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] For instance, certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including colon cancer, melanoma, and breast cancer.[1][10]

Caption: The signaling pathway for anticancer derivatives of this compound.

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:

-

Antimicrobial Activity: Novel derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[11] Some compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antimicrobial drugs.[11]

-

Antiplatelet Aggregation: Certain N-substituted indole carbohydrazide derivatives have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), suggesting potential applications in the prevention and treatment of thrombotic disorders.[7]

Conclusion

This compound is a versatile and valuable scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. Continued exploration of this chemical space holds significant promise for the development of new and effective therapeutic agents for a range of diseases.

References

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 3. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 5055-39-0 | FAA05539 [biosynth.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indole-2-carbohydrazide, a key chemical intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, a detailed synthesis protocol, and explores the mechanisms of action of its derivatives, which have shown promise in anticancer, antidiabetic, and antimicrobial research.

Core Compound Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry.[1] Its indole core and hydrazide functional group make it a valuable precursor for synthesizing a wide range of derivatives with diverse pharmacological activities.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | [2] |

| Chemical Formula | C₉H₉N₃O | [2] |

| CAS Number | 5055-39-0 | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the hydrazinolysis of an indole-2-carboxylate ester.

Experimental Protocol: Synthesis from Methyl 1H-indole-2-carboxylate

This protocol details the synthesis of this compound from methyl 1H-indole-2-carboxylate and hydrazine.

Materials:

-

Methyl 1H-indole-2-carboxylate

-

Hydrazine

-

Ethanol

-

Water

Procedure:

-

A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine (9 mmol) in ethanol (20 mL) is stirred at room temperature for 6 hours.[3]

-

Following the reaction period, water is added to the reaction mixture.[3]

-

The addition of water induces the precipitation of a white solid, which is the this compound product.[3]

-

The pure precipitate is then separated from the solution by filtration.[3]

Synthesis Workflow Diagram

References

- 1. This compound: Significance and symbolism [wisdomlib.org]

- 2. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-indole-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of 1H-indole-2-carbohydrazide, a heterocyclic compound that serves as a pivotal building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis, physicochemical properties, and the biological significance of its derivatives.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, This compound .[1] It is a derivative of indole, a bicyclic aromatic heterocycle, featuring a carbohydrazide group at the 2-position.

Key Identifiers:

The structural formula of this compound is depicted in the diagram below.

References

An In-depth Technical Guide to the Solubility of 1H-indole-2-carbohydrazide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that governs the successful transition of a chemical entity from discovery to application, particularly within the pharmaceutical sciences. This technical guide provides a comprehensive examination of the solubility characteristics of 1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry due to its prevalence as a scaffold in various bioactive agents. In the absence of extensive public quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and delineates a definitive experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals, offering both predictive insights and practical, field-proven methodologies for assessing the solubility of this important molecule in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a key building block in the synthesis of a multitude of compounds with diverse therapeutic potential. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1] The carbohydrazide functional group further extends its utility, enabling the creation of hydrazones and other derivatives with a wide spectrum of biological activities.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor solubility can impede every stage of development:

-

Synthesis and Purification: Recrystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Biological Screening: In vitro assays require the compound to be fully dissolved in a compatible solvent (often DMSO) to ensure accurate and reproducible results. Low solubility can lead to compound precipitation and erroneous activity readings.[2][3]

-

Formulation and Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Insufficient solubility is a leading cause of poor oral bioavailability, often leading to the failure of promising drug candidates.

This guide provides a detailed analysis of this compound's solubility, beginning with a theoretical assessment and culminating in a practical, step-by-step protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is dictated by the interplay of its constituent functional groups and the overall polarity and hydrogen-bonding capacity.

Chemical Structure:

Key Structural Features Influencing Solubility:

-

Indole Ring System: This bicyclic aromatic system is relatively non-polar but contains a nitrogen atom capable of acting as a hydrogen bond donor. This duality allows for interactions with both non-polar (via π-π stacking) and polar solvents.

-

Carbohydrazide Group (-C(=O)NHNH₂): This is a highly polar functional group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The two nitrogen atoms of the hydrazide and their associated hydrogens are potent hydrogen bond donors. This group will dominate the molecule's interactions with polar solvents.

-

Overall Polarity: The combination of the large, somewhat non-polar indole ring and the highly polar carbohydrazide group gives the molecule a balanced but distinct polarity. The predicted XLogP3 (a measure of lipophilicity) is 1.3, indicating a moderate preference for an organic phase over an aqueous one, but still retaining significant polar character.[4]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of organic solvents. The presence of multiple hydrogen bond donor and acceptor sites suggests that solvents capable of hydrogen bonding will be particularly effective.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate both the indole NH and the polar carbohydrazide group. This is a common solvent for stock solutions in biological assays.[2] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions with the solute. | |

| Acetonitrile (ACN) | Moderate | The polar nature and ability to accept hydrogen bonds suggest good solubility, though likely less than DMSO or DMF. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate strong interactions with the carbohydrazide moiety. A related compound, 5-methoxy-1H-indole-2-carbohydrazide, dissolves well in alcohols.[5] |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. Often used for recrystallization, implying high solubility at elevated temperatures and lower solubility at room temperature. | |

| Less Polar | Dichloromethane (DCM) | Low to Moderate | The molecule's overall polarity, driven by the carbohydrazide group, may limit high solubility in this less polar solvent. |

| Ethyl Acetate (EtOAc) | Low to Moderate | As an ester, it can act as a hydrogen bond acceptor, potentially interacting favorably with the NH groups. However, its overall lower polarity compared to alcohols may limit solubility. | |

| Non-Polar | Toluene | Low | The aromatic nature of toluene can interact with the indole ring system, but the significant polarity mismatch with the carbohydrazide group will likely result in poor solubility. |

| Hexanes / Heptane | Very Low | As highly non-polar aliphatic solvents, hexanes are unlikely to effectively solvate the polar functional groups of the indole structure. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Thermostatically controlled orbital shaker

-

Centrifuge with appropriate vial adapters or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilution

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Slurry:

-

Accurately weigh approximately 5-10 mg of this compound directly into a glass vial. The key is to add sufficient excess solid to ensure a saturated solution with visible solid remaining at the end of the experiment.[7]

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial immediately to prevent solvent evaporation.

-

Prepare each solvent experiment in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[6] The goal is to achieve a constant concentration in the liquid phase.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Method B (Filtration): Use a syringe to draw the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This method is highly effective at removing fine particulates.

-

The resulting clear liquid is the saturated solution.

-

-

Sample Analysis:

-

Immediately after separation, carefully pipette a known volume of the saturated supernatant (e.g., 100 µL) and dilute it with a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample and the standards using a validated HPLC-UV method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison. The following table serves as a template for recording experimentally determined values.

Table 2: Experimental Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [+/- Value] |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | [+/- Value] |

| Methanol (MeOH) | [Experimental Value] | [Calculated Value] | [+/- Value] |

| Ethanol (EtOH) | [Experimental Value] | [Calculated Value] | [+/- Value] |

| Acetonitrile (ACN) | [Experimental Value] | [Calculated Value] | [+/- Value] |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [+/- Value] |

| Ethyl Acetate (EtOAc) | [Experimental Value] | [Calculated Value] | [+/- Value] |

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various stages of drug discovery and development. While specific quantitative data is not widely published, a robust theoretical assessment based on its molecular structure predicts high solubility in polar aprotic and polar protic solvents, and limited solubility in non-polar media.

This guide provides a detailed, authoritative framework for the experimental determination of this critical parameter using the shake-flask method. By adhering to this protocol, researchers can generate accurate and reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and high-throughput screening. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this compound and its many derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

Spectral Analysis of 1H-Indole-2-Carbohydrazide: A Technical Guide

For Immediate Release

Spectroscopic Data of 1H-Indole-2-Carbohydrazide Derivatives

The following tables summarize the key spectroscopic data for various N-substituted and ring-substituted derivatives of this compound. This information is crucial for understanding the core spectroscopic features of the indole-2-carbohydrazide scaffold.

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| N-Benzyl-1H-indole-2-carbohydrazide | DMSO-d₆ | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J=7 Hz), 7.49 (d, 2H, J=8 Hz), 7.39-7.31 (m, 5H), 7.26 (t, 1H, J=7 Hz), 7.18 (t, 1H, J=7 Hz), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | DMSO-d₆ | 11.37 (s, 1H, NH-indole), 7.44 (d, 2H, J=8.5 Hz), 7.37 (m, 4H), 7.07 (s, 1H), 6.85 (m, 1H), 5.04 (s, 2H, CH₂), 4.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) |

¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| N-Benzyl-1H-indole-2-carbohydrazide | DMSO-d₆ | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | DMSO-d₆ | 162.6 (C=O), 154.2 (C-O), 136.5, 132.3, 131.7, 131.0, 130.4, 128.9, 127.6, 115.4, 113.5, 108.9, 102.2, 55.6 (OCH₃), 54.0 (CH₂) |

Infrared (IR) Spectral Data

| Compound | Technique | Key Absorptions (cm⁻¹) |

| N-Benzyl-1H-indole-2-carbohydrazide | KBr | 3313 (NH₂ asym.), 3280 (NH₂ sym.), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1680 (C=O) |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | KBr | 3315 (NH₂ asym.), 3250 (NH₂ sym.), 3100 (C-H, aromatic), 2970 (C-H, aliphatic), 1690 (C=O) |

Mass Spectrometry (MS) Data

| Compound | Ionization Method | [M-H]⁺ (m/z) |

| N-Benzyl-1H-indole-2-carbohydrazide | ESI | 263.8 |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | ESI | 327.8 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of a substituted 1H-indole-2-carboxylic acid with a corresponding hydrazine derivative in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours. The resulting product can then be purified by recrystallization or column chromatography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry (MS): Mass spectra are often acquired using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

1H-Indole-2-Carbohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization and analysis of 1H-indole-2-carbohydrazide, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and the biological activities associated with its derivatives, particularly in the context of anticancer drug development.

Physicochemical and Spectroscopic Characterization

This compound is a solid, crystalline compound at room temperature.[1] Its core structure, featuring an indole ring linked to a hydrazide group at the 2-position, serves as a versatile pharmacophore. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5055-39-0 | [2] |

| Melting Point | 228-230 °C / 245-246 °C | [1][3] |

| Physical Form | Solid, colorless crystals | [3] |

| pKa (Predicted) | 13.16 ± 0.30 | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NN | [2] |

| InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N |

The spectroscopic profile of this compound is crucial for its identification and characterization. While detailed spectral data for the parent compound is dispersed across literature, a representative summary is provided in Table 2. The primary focus of many studies has been on its derivatives, for which extensive spectroscopic analysis is available.[4]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 4.49 (s, 2H, NH₂), 7.13 (d, J = 4.6 Hz, 1H, Ar), 7.19 (s, 1H, Ar), 7.25 (d, J = 7.4 Hz, 1H, Ar), 7.49 (d, J = 7.4 Hz, 1H, Ar), 7.65 (d, J = 7.5 Hz, 1H, Ar), 9.79 (s, 1H, NH), 11.68 (s, 1H, NH, indole) | [3] |

| ¹³C NMR | Data for the parent compound is not readily available in the reviewed literature. However, for N-benzyl-1H-indole-2-carbohydrazide, characteristic signals appear at δ 54.5 (CH₂), 112.8, 119.9, 122.1, 123.8, 127.5, 127.7, 128.4, 129.0, 136.3, 137.4, and 162.6 (C=O). | [4] |

| Infrared (IR) | PubChem lists the availability of FTIR spectra (KBr wafer). For derivatives, characteristic peaks include N-H stretching (asymmetric and symmetric) around 3300-3400 cm⁻¹, C-H aromatic and aliphatic stretching, and a strong C=O stretch around 1630-1700 cm⁻¹. | [2][4] |

| Mass Spectrometry (MS) | PubChem indicates the availability of GC-MS data. Electrospray ionization (ESI) mass spectrometry is commonly used for the characterization of its derivatives. | [2][4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an indole-2-carboxylate ester. This straightforward and efficient method is widely reported in the literature.

Synthesis of this compound from Ethyl Indole-2-carboxylate

This protocol is adapted from several literature sources.[3][5]

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Hydrazine monohydrate

-

Absolute ethanol

-

Dichloromethane

Procedure:

-

To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 6-17 hours.[3][5] The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure (vacuum evaporation).

-

The resulting residue is washed with a small amount of dichloromethane to remove any unreacted starting material and impurities.

-

The final product, this compound, is obtained as colorless crystals and can be used in subsequent steps without further purification.

Biological Activity and Signaling Pathways of Derivatives

While this compound itself is a key building block, its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer agents. A prominent mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation and cell division.

The inhibition of tubulin polymerization leads to a cascade of downstream cellular events, ultimately culminating in apoptosis. The proposed signaling pathway is illustrated in the following diagram.

Caption: Proposed signaling pathway for anticancer activity.

This disruption of microtubule function triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[5] Prolonged arrest at this checkpoint ultimately induces programmed cell death, or apoptosis, in cancer cells.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound and its subsequent derivatives follows a standard medicinal chemistry pipeline. This process begins with the synthesis of the core hydrazide, followed by derivatization, purification, and comprehensive characterization.

Caption: General experimental workflow for synthesis and analysis.

This workflow highlights the key stages from starting materials to the final characterization and evaluation of biological activity, which is a critical step in the drug discovery process.

Conclusion

This compound is a foundational molecule in the development of novel therapeutics. Its straightforward synthesis and the potent biological activities of its derivatives, particularly as tubulin polymerization inhibitors, make it a subject of ongoing research and development. This guide provides a consolidated overview of its key characteristics and the experimental approaches for its study, serving as a valuable resource for professionals in the field of medicinal chemistry and drug discovery. Further research into the specific biological targets and a broader range of derivatives will continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. 1H-INDOLE-2-CARBOXYLIC ACID HYDRAZIDE CAS#: 5055-39-0 [m.chemicalbook.com]

- 2. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of novel 1H-indole-2-carbohydrazide derivatives

An In-depth Technical Guide on the Biological Activity of Novel 1H-Indole-2-Carbohydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile chemistry and a wide spectrum of biological functions.[1] Derivatives of this core structure have demonstrated significant potential as therapeutic agents, exhibiting activities that span anticancer, antimicrobial, and antioxidant properties.[1][2] The structural versatility of the indole ring, combined with the reactive carbohydrazide moiety, allows for the synthesis of a diverse library of compounds. These derivatives often act through various mechanisms, such as the inhibition of crucial enzymes like tubulin or vascular endothelial growth factor receptor-2 (VEGFR-2), disruption of microbial cell membranes, and scavenging of free radicals.[3][4][5] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Anticancer and Antiproliferative Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Numerous studies have reported potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[6][7] The mechanism of action often involves the disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.[3][6]

Data Presentation: Cytotoxicity of Novel Derivatives

The antiproliferative activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), representing the concentration required to inhibit cancer cell growth by 50%.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |

| Derivative 6i | COLO 205 (Colon) | 0.071 (LC₅₀) | [3] |

| SK-MEL-5 (Melanoma) | 0.075 (LC₅₀) | [3] | |

| MDA-MB-435 (Melanoma) | 0.259 (LC₅₀) | [3] | |

| Hydrazone 11 | K562 (Leukemia) | Sub-micromolar | [8] |

| Colo-38 (Melanoma) | Sub-micromolar | [8] | |

| Hydrazone 16 & 17 | K562 (Leukemia) | Sub-micromolar | [8] |

| Colo-38 (Melanoma) | Sub-micromolar | [8] | |

| Compound 4e | MCF-7, A549, HCT (Breast, Lung, Colon) | Average 2 | [1] |

| Compound 12 | MCF-7 (Breast) | 3.01 | [6] |

| Compound 24f | HCT116 (Colon) | 8.1 | [4] |

| SW480 (Colon) | 7.9 | [4] | |

| Compound 5a & 6b | Various (Leukemia, Lung, Colon, etc.) | < 0.4 | [7] |

| Compound 5f (Ursolic Acid conjugate) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [9] |

| HepG2 (Hepatocarcinoma) | 0.91 | [9] | |

| Compound 5c & 5d | HeLa (Cervical) | 13.41 & 14.67 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.

Visualization: Tubulin Polymerization Inhibition Pathway

Several indole-2-carbohydrazide derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][7]

Antimicrobial Activity

Derivatives of this compound have also been identified as potent antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12] Their mechanism can involve the disruption of the microbial cell membrane or inhibition of essential enzymes.[5]

Data Presentation: Antimicrobial Activity of Novel Derivatives

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Compound 3a, 3b, 4e, 5a, 5b, 5c, 5e | S. aureus, E. coli, S. Typhi, C. albicans, A. flavus, A. niger, M. tuberculosis | 1.56 - 6.25 | [2] |

| Compound 2c (indole-thiadiazole) | MRSA | 3.125 | [11] |

| Compound 3c (indole-triazole) | B. subtilis | 3.125 | [11] |

| Compound 3d (indole-triazole) | MRSA | More effective than ciprofloxacin | [11] |

| Nitrofurazone Analogue 28, 29, 32-43 | Staphylococcus spp., Bacillus spp. | 0.002 - 7.81 | [13] |

| Compound 6f (Indole-1,2,4 Triazole) | Candida albicans | 2 | [14] |

| Various Indole-Triazoles | Candida krusei | 3.125 - 50 | [12] |

| Hydrazone 5f | E. coli, K. pneumoniae | 2.5 | [15] |

| Compound b6 | Colletotrichum fructicola | 3.39 (EC₅₀) | [5] |

| Gibberella zeae | 3.49 (EC₅₀) | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[13][16]

Procedure:

-

Preparation of Compound Stock: Dissolve the indole derivative in a suitable solvent like DMSO to create a high-concentration stock solution.[16]

-

Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[16]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to obtain a range of decreasing concentrations.[16]

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (a known antimicrobial agent), a negative/sterility control (broth only), and a growth control (broth with inoculum but no compound).[16]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[16]

Visualization: Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to quantify the antimicrobial efficacy of a compound.

Antioxidant Activity

Certain this compound derivatives have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[8] This activity is often attributed to the hydrogen-donating ability of the indole NH group and hydroxyl substitutions on appended aromatic rings.[8]

Data Presentation: Antioxidant Activity of Novel Derivatives

Antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often reported as an IC₅₀ value.

| Compound/Derivative | Assay | Activity | Reference |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Good activity with hydroxyl/methoxy groups | [8] |

| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | DPPH, ABTS, CUPRAC | Better inhibition than standards |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and rapid spectrophotometric method for evaluating the antioxidant capacity of a compound.[17]

Principle: The stable free radical DPPH has a deep violet color with maximum absorbance around 517 nm.[17] When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is neutralized to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[17]

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[18] Keep the solution protected from light.

-

Preparation of Test Solutions: Dissolve the indole derivatives and a standard antioxidant (e.g., Ascorbic Acid) in the same solvent to prepare stock solutions.[17] Perform serial dilutions to obtain a range of concentrations.

-

Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a volume of the DPPH working solution.

-

Incubation: Mix the solutions thoroughly and incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[18]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.[17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100.[17] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualization: Principle of the DPPH Assay

The DPPH assay visually demonstrates the process of a stable free radical being neutralized by an antioxidant compound.

References

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unife.it [iris.unife.it]

- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. turkjps.org [turkjps.org]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

1H-Indole-2-Carbohydrazide: A Versatile Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-2-carbohydrazide has emerged as a pivotal scaffold in the realm of medicinal chemistry, serving as a versatile synthetic intermediate for the generation of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, combining the privileged indole nucleus with a reactive carbohydrazide moiety, allow for facile chemical modifications and the construction of novel molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and extensive applications of this compound in the design and development of new therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a structured summary of the biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

The indole ring is a fundamental structural motif found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] The incorporation of a carbohydrazide group at the 2-position of the indole ring yields this compound, a highly valuable intermediate.[3] This functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems such as Schiff bases, 1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazoles, and thiazolidinones.[1][4][5][6] These resulting compounds have demonstrated a wide range of pharmacological effects, making this compound a key building block in modern drug discovery.[7][8][9]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of an ester precursor, typically methyl or ethyl 1H-indole-2-carboxylate. This reaction is generally carried out in an alcoholic solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis from Methyl 1H-indole-2-carboxylate

A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine hydrate (9 mmol) in ethanol (20 mL) is stirred at room temperature for 6 hours.[10] Following the reaction, water is added to the mixture, leading to the precipitation of a white solid. This solid, this compound, is then collected by filtration to yield the pure product.[10]

Experimental Protocol: Synthesis from Ethyl 1H-indole-2-carboxylate

To a stirred solution of ethyl 1H-indole-2-carboxylate (7.93 mmol) in 15 mL of absolute ethanol, hydrazine monohydrate (4 mL, 79.90 mmol) is added.[11] The reaction mixture is then processed to isolate the this compound product.

Below is a general workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The carbohydrazide moiety of this compound is a nucleophilic center that readily reacts with various electrophiles, paving the way for the synthesis of a multitude of derivatives.

Formation of Schiff Bases (Hydrazones)

Condensation of this compound with various aldehydes and ketones in an appropriate solvent, often with catalytic amounts of acid, yields the corresponding Schiff bases (hydrazones).[5][12][13] These reactions are typically high-yielding and provide a straightforward method for introducing diverse substituents.

Synthesis of 1,2,4-Triazoles

This compound can be converted to 1,2,4-triazole derivatives through a multi-step process. This typically involves reaction with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

Synthesis of Pyrazole Derivatives

This compound serves as a key intermediate in the synthesis of pyrazole derivatives, which are known for their wide range of pharmacological activities.[3][6][14]

Biological Activities of this compound Derivatives

The derivatives of this compound have been extensively evaluated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new drugs.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of this compound derivatives.[1] Schiff bases and other heterocyclic derivatives have shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, and Aspergillus niger.[1] Some compounds have exhibited minimum inhibitory concentration (MIC) values in the range of 1.56–6.25 µg/mL, comparable to standard antimicrobial drugs.[1]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Schiff Base Derivatives | Staphylococcus aureus | 1.56 - 6.25 | [1] |

| Schiff Base Derivatives | Escherichia coli | 1.56 - 6.25 | [1] |

| Schiff Base Derivatives | Mycobacterium tuberculosis | 1.56 - 6.25 | [1] |

| 1,2,4-Triazole Derivatives | Various Bacteria & Fungi | 3.125 - 50 | [15] |

Anticancer Activity

Derivatives of this compound have shown promising anticancer activity against various human cancer cell lines.[7][16][17] Some compounds have demonstrated potent cytotoxic effects with GI50 values in the sub-micromolar range.[17] The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, a validated target in cancer therapy.[7][16][18]

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | Activity (GI50/IC50) | Mechanism of Action | Reference |

| Furanyl-3-phenyl-1H-indole-carbohydrazide | COLO 205 (Colon) | LC50 = 71 nM | Tubulin Inhibition | [7] |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide | A549 (Lung) | IC50 = 0.19 µM | Tubulin Inhibition | [16] |

| Indole-2-carbohydrazide derivative (24f) | HCT116 (Colon) | GI50 = 8.1 µM | Anti-angiogenic | [17] |

| Indole-2-carbohydrazide derivative (24f) | SW480 (Colon) | GI50 = 7.9 µM | Anti-angiogenic | [17] |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole-based compounds, including derivatives of this compound, have shown significant potential in this area.[9][19][20] Some indole-2-carboxamides have demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[19]

Table 3: Antitubercular Activity of Selected Indole Derivatives

| Compound Type | Strain | Activity (MIC) | Reference |

| Indole-2-carboxamide (26) | M. tuberculosis (drug-sensitive) | 0.012 µM | [19] |

| 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones | M. tuberculosis H37Rv | Significant Inhibition | [20] |

| Carbohydrazide Derivatives (6f) | M. tuberculosis mc26230 | 4 µg/mL | [21] |

Other Biological Activities

Derivatives of this compound have also been investigated for other pharmacological activities, including:

-

α-Glucosidase Inhibition: Certain indole-carbohydrazide hybrids have shown potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose, suggesting their potential in the management of diabetes.[10]

-

Anti-inflammatory and Analgesic Activity: Schiff base derivatives have been reported to possess analgesic properties.[12]

-

Anticonvulsant Activity: The indole nucleus is a component of several anticonvulsant agents, and derivatives of this compound are being explored for this application.[2]

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide moiety provide a robust platform for the generation of a wide array of heterocyclic compounds. The diverse and potent biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antitubercular effects, underscore the importance of this scaffold in the ongoing quest for novel therapeutic agents. Further exploration and functionalization of the this compound core hold significant promise for the development of next-generation drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. ajchem-b.com [ajchem-b.com]

- 13. iris.unife.it [iris.unife.it]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

The Therapeutic Potential of 1H-Indole-2-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast derivatives, the 1H-indole-2-carbohydrazide moiety has emerged as a versatile pharmacophore, giving rise to a plethora of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

I. Synthesis of this compound and its Derivatives

The synthesis of the this compound core is typically a straightforward process, most commonly achieved through the hydrazinolysis of an indole-2-carboxylic acid ester. This foundational molecule serves as a versatile intermediate for the generation of a diverse library of derivatives through reactions at the hydrazide functional group.

A. General Synthesis of this compound

The primary route to this compound involves a two-step process starting from 1H-indole-2-carboxylic acid.

-

Esterification: The carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, to enhance its reactivity.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield the desired this compound.

B. Synthesis of N'-Substituted Derivatives

The carbohydrazide moiety provides a reactive site for the introduction of various substituents, leading to a wide array of derivatives with diverse biological activities. Common modifications include the formation of hydrazones through condensation with aldehydes or ketones, and the synthesis of thiosemicarbazides via reaction with isothiocyanates.

II. Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with the most promising applications being in the fields of oncology and microbiology.

A. Anticancer Activity

A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound derivatives against various cancer cell lines.

Numerous studies have reported the potent in vitro anticancer activity of these compounds. The tables below summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |

| 24f | HCT116 | 8.1 | [1][2] |

| 24f | SW480 | 7.9 | [1][2] |

| 9b | T47D | 0.9 | [3][4] |

| 5e | A-549, MCF-7, Panc-1, HT-29 (Mean) | 0.95 | [5] |

| Va | Mean | 0.026 | [6] |

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6i | COLO 205 (LC50) | 0.071 | [7] |

| 6i | SK-MEL-5 (LC50) | 0.075 | [7] |

| 6i | MDA-MB-435 (LC50) | 0.259 | [7] |

| 27a | A549 | 0.19 | [8] |

| 18 | Huh7 | 0.6-2.9 | [9] |

| 4e | MCF-7 | 0.57 | [10][11] |

| 4e | HCT116 | 1.95 | [10][11] |

| 4e | A549 | 3.49 | [10][11] |

| 7 | MCF-7 | 12.93 | [12][13] |

| 7 | HCT 116 | 11.52 | [12][13] |

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with key cellular processes, including microtubule dynamics, angiogenesis, and apoptosis.

-

Tubulin Polymerization Inhibition: Several derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9][14][15][16][17][18][19] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][18]

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Certain this compound derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and suppressing angiogenesis.[1][2][12][13][20][21][22][23][24]

References

- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]